molecular formula C11H23O4P B13438625 Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Cat. No.: B13438625
M. Wt: 253.29 g/mol
InChI Key: OGGRBKUQRPKXIC-XBKOTWQMSA-N
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Description

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a synthetic organophosphorus compound. It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. The compound also contains a deuterium-labeled methyl group, which is often used in research to trace the compound’s metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxooctanoic acid and dimethyl phosphite.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Deuterium Labeling: The deuterium labeling is introduced through the use of deuterated reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential for consistent production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Employed in studies of enzyme mechanisms and metabolic pathways due to its deuterium label.

    Medicine: Investigated for potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows researchers to trace the compound’s metabolic fate and understand its biochemical pathways. The phosphonate group can mimic phosphate esters, making it useful in studying phosphate-related biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate: The non-deuterated version of the compound.

    Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d2: A similar compound with two deuterium labels.

    Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d1: A similar compound with one deuterium label.

Uniqueness

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research applications where precise tracking of the compound is required.

Properties

Molecular Formula

C11H23O4P

Molecular Weight

253.29 g/mol

IUPAC Name

(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one

InChI

InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3

InChI Key

OGGRBKUQRPKXIC-XBKOTWQMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)CP(=O)(OC)OC

Canonical SMILES

CCCCC(C)CC(=O)CP(=O)(OC)OC

Origin of Product

United States

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